molecular formula C17H18ClN3S B5131998 N-benzyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine;hydrochloride

N-benzyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine;hydrochloride

Cat. No.: B5131998
M. Wt: 331.9 g/mol
InChI Key: RWEJOSZCBCQHBD-UHFFFAOYSA-N
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Description

N-benzyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-amine;hydrochloride is a heterocyclic compound that belongs to the class of benzothiopyrimidines. This compound is characterized by a fused thiophene and pyrimidine ring system, which is further substituted with a benzyl group and an amine group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.

Properties

IUPAC Name

N-benzyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3S.ClH/c1-2-6-12(7-3-1)10-18-16-15-13-8-4-5-9-14(13)21-17(15)20-11-19-16;/h1-3,6-7,11H,4-5,8-10H2,(H,18,19,20);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWEJOSZCBCQHBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(N=CN=C3S2)NCC4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-amine typically involves the condensation of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with pyridyl carboxamidines. This is followed by subsequent reactions with trifluoromethanesulfonic anhydride and secondary amines . The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzyl or pyrimidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound.

Scientific Research Applications

N-benzyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in organic synthesis.

Mechanism of Action

The mechanism of action of N-benzyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit serine/threonine-protein kinase Chk1, which plays a role in cell cycle regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-amine is unique due to its specific substitution pattern and the presence of both benzyl and amine groups. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities compared to similar compounds.

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